Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione
Overview
Description
Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structure, which combines a furan ring fused to a pyrimidine ring, and its potential biological activities, including antitumor and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione can be achieved through various methods. One efficient approach involves the rhodium (II) pivalate-catalyzed reactions of cyclic diazo compounds derived from barbituric acid or thiobarbituric acid with arylacetylenes and styrenes . This method provides a rapid synthetic route to a variety of furo[2,3-d]pyrimidine derivatives.
Another method involves the aza-Wittig reaction of functionalized iminophosphoranes with carbon disulfide, followed by further reaction with alkyl halides or halogenated aliphatic esters . This approach has been used to synthesize various derivatives of this compound with potential biological activities.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the aforementioned synthetic routes can be adapted for large-scale production. The use of efficient catalytic systems and scalable reaction conditions is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions: Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include alkyl halides, carbon disulfide, and various catalysts such as rhodium (II) pivalate . Reaction conditions typically involve moderate to high temperatures and the use of organic solvents like DMF (dimethylformamide).
Major Products: The major products formed from the reactions of this compound include various substituted derivatives with enhanced biological activities. These derivatives have shown potential as antitumor and analgesic agents .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex heterocyclic structures. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione derivatives have been investigated for their potential as enzyme inhibitors and modulators of biological pathways .
Medicine: In medicine, this compound has shown promise as an antitumor and analgesic agent. Studies have demonstrated its ability to inhibit the proliferation of cancer cells and alleviate pain in animal models .
Industry: In the industrial sector, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its versatile reactivity and biological activities make it a valuable compound for various applications.
Mechanism of Action
The mechanism of action of furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione involves its interaction with specific molecular targets and pathways. This compound has been shown to inhibit key enzymes involved in cancer cell proliferation and pain signaling pathways . The exact molecular targets and pathways may vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione can be compared with other similar compounds, such as quinazolin-4(3H)-ones and benzofuro[3,2-d]pyrimidinones . These compounds share similar structural features and biological activities but differ in their specific reactivity and potency.
Similar Compounds:- Quinazolin-4(3H)-ones
- Benzofuro[3,2-d]pyrimidinones
- Pyrido[2,3-d]pyrimidinones
This compound stands out due to its unique combination of a furan and pyrimidine ring, which contributes to its distinct reactivity and biological activities.
Properties
IUPAC Name |
1H-furo[2,3-d]pyrimidine-2,4,5-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O4/c9-2-1-12-5-3(2)4(10)7-6(11)8-5/h1H2,(H2,7,8,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVFMJCJZTLYTKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)NC(=O)NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10514123 | |
Record name | Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
672286-69-0 | |
Record name | Furo[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10514123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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